Methyllycaconitine citrate

Description

Propriétés

IUPAC Name |

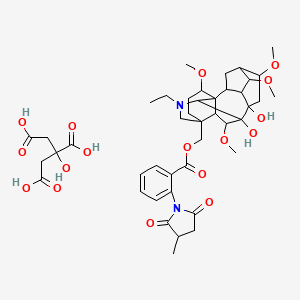

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBLZNJHDLEWPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N2O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

874.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyllycaconitine (MLA) Citrate: A Technical Guide to its Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyllycaconitine (MLA), a norditerpenoid alkaloid isolated from Delphinium (larkspur) species, is a cornerstone pharmacological tool for investigating the function of nicotinic acetylcholine receptors (nAChRs).[1][2][3] Commercially available as a citrate salt to enhance solubility, MLA functions primarily as a potent and highly selective competitive antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (α7-nAChR).[2][4][5][6][7] Its high affinity and selectivity have established it as an indispensable molecular probe for elucidating the physiological and pathological roles of α7-nAChRs.[1][8] This document provides an in-depth technical overview of MLA's mechanism of action, supported by quantitative binding data, detailed experimental protocols, and pathway visualizations.

Primary Mechanism of Action: Competitive Antagonism at α7-nAChR

The principal mechanism of action of Methyllycaconitine is competitive antagonism at the orthosteric binding site of the α7-nAChR.[9][10][11] The α7-nAChR is a homopentameric ligand-gated ion channel that plays a crucial role in fast synaptic transmission in the central nervous system.

Upon binding of the endogenous agonist, acetylcholine (ACh), the α7-nAChR undergoes a conformational change, opening a central pore permeable to cations, most notably Calcium (Ca²⁺). This influx of Ca²⁺ acts as a critical second messenger, initiating a variety of downstream intracellular signaling cascades.

MLA possesses a high affinity for the same binding site as ACh but fails to induce the conformational change required for channel activation. By occupying the binding site, MLA competitively inhibits the binding of ACh and other agonists, thereby preventing channel gating and the subsequent Ca²⁺ influx. This blockade of the initial step in the signaling pathway effectively nullifies the receptor's downstream cellular effects.[9]

References

- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyllycaconitine citrate (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rndsystems.com [rndsystems.com]

- 7. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 10. Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices | Journal of Neuroscience [jneurosci.org]

- 11. pubs.acs.org [pubs.acs.org]

Methyllycaconitine Citrate: A Technical Guide to a Selective α7 Nicotinic Acetylcholine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (MLA) citrate is a norditerpenoid alkaloid isolated from Delphinium species, renowned for its potent and selective antagonism of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] This technical guide provides an in-depth overview of MLA's pharmacological properties, its mechanism of action, and detailed experimental protocols for its application in neuroscience research. The document is intended to serve as a comprehensive resource for scientists and drug development professionals investigating the role of the α7 nAChR in various physiological and pathological processes.

Introduction

The α7 nicotinic acetylcholine receptor, a homopentameric ligand-gated ion channel, is a key player in a multitude of physiological processes within the central nervous system, including learning, memory, and attention.[2] Its dysfunction has been implicated in a range of neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and certain types of epilepsy. Consequently, the α7 nAChR is a significant therapeutic target.[2] Methyllycaconitine (MLA) has emerged as an invaluable pharmacological tool for elucidating the physiological and pathological roles of this receptor subtype due to its high selectivity and potency.[1][2] This guide will detail the chemical properties, mechanism of action, and experimental applications of MLA citrate.

Chemical and Physical Properties

Methyllycaconitine citrate is the salt form of the parent compound, methyllycaconitine. The citrate salt is the most common commercially available form due to its improved solubility in aqueous solutions.[1]

| Property | Value | Reference |

| Molecular Formula | C₃₇H₅₀N₂O₁₀ · C₆H₈O₇ | [3] |

| Molecular Weight | 874.93 g/mol | [3] |

| Appearance | Solid | [4] |

| Solubility | Soluble in water to 100 mM and in DMSO to 100 mM. | [3] |

| Storage | Store at -20°C. | [3] |

| CAS Number | 351344-10-0 | [3] |

Mechanism of Action

MLA acts as a competitive antagonist at the α7 nAChR.[2] It binds to the same site as the endogenous agonist acetylcholine (ACh) and other agonists, thereby preventing the opening of the ion channel and the subsequent influx of cations, primarily Ca²⁺.[5] This blockade of α7 nAChR-mediated signaling allows for the investigation of the downstream consequences of receptor inhibition.

Selectivity Profile

MLA exhibits a high degree of selectivity for the α7 nAChR subtype over other nAChR subtypes. This selectivity is crucial for its utility as a research tool, as it allows for the specific interrogation of α7 nAChR function.

| Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |

| α7 | 1.4 - 40 | 2 | [3][6][7] |

| α6β2 * | 40 | - | [6] |

| α4β2 | > 40 | 23,000 - 26,600 | [3][8] |

| α3β4 | - | > 10,000 | [8] |

| α1β1γδ (muscle) | - | > 10,000 | [2] |

Note: The affinity of MLA for α6β2 receptors can vary depending on the specific subunit composition.*

Signaling Pathways

Antagonism of the α7 nAChR by MLA can modulate several key intracellular signaling pathways that are typically activated by agonist binding. These pathways are integral to the receptor's role in neuroprotection and inflammation.

Activation of the α7 nAChR can lead to the recruitment and activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the signal transducer and activator of transcription 3 (STAT3).[9][10] This pathway is implicated in the anti-inflammatory effects of α7 nAChR activation.[9][10][11] Additionally, α7 nAChR activation can stimulate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in promoting cell survival and neuroprotection.[5][9] By blocking the initial receptor activation, MLA effectively inhibits these downstream signaling events.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing MLA citrate.

In Vitro Assays

This protocol is used to determine the binding affinity of MLA for the α7 nAChR.

-

Materials:

-

Rat brain tissue (hippocampus or cortex)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]Methyllycaconitine ([³H]MLA) or [¹²⁵I]α-bungarotoxin

-

Non-labeled MLA (for determining non-specific binding)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass fiber filters

-

Filtration apparatus

-

-

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

-

Incubation: In a series of tubes, add a constant amount of brain membrane preparation, a fixed concentration of radioligand (e.g., [³H]MLA), and varying concentrations of unlabeled MLA (for competition binding) or a high concentration of an unlabeled ligand (e.g., nicotine) to determine non-specific binding. Total binding is measured in the absence of any competing ligand.

-

Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.[12]

-

Separation of Bound and Unbound Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand.

-

Wash the filters rapidly with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition binding experiments, calculate the inhibition constant (Ki).

-

This electrophysiological technique is used to characterize the antagonistic effect of MLA on α7 nAChRs expressed in a heterologous system.

-

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the human or rat α7 nAChR subunit

-

Microinjection setup

-

TEVC amplifier and data acquisition system

-

Perfusion system

-

Recording chamber

-

Microelectrodes filled with 3 M KCl

-

Recording solution (e.g., ND96)

-

Acetylcholine (ACh)

-

MLA citrate

-

-

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject each oocyte with cRNA encoding the α7 nAChR subunit.

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Drug Application: Apply a concentration of ACh that elicits a submaximal response (e.g., EC₅₀). Once a stable baseline response is established, co-apply ACh with increasing concentrations of MLA.

-

Data Recording and Analysis: Record the current responses to ACh in the absence and presence of MLA. Plot the concentration-response curve for MLA's inhibition of the ACh-induced current and calculate the IC₅₀ value.

-

This technique allows for the study of MLA's effect on native or expressed α7 nAChRs in a neuronal context.

-

Materials:

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line expressing α7 nAChRs.

-

Patch-clamp amplifier and data acquisition system

-

Microscope

-

Micromanipulator

-

Patch pipettes

-

Extracellular and intracellular recording solutions

-

Agonist (e.g., Choline or ACh)

-

MLA citrate

-

-

Procedure:

-

Cell Preparation: Plate neurons on coverslips for recording.

-

Recording Setup: Place a coverslip with neurons in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Patching: Using a micromanipulator, bring a patch pipette filled with intracellular solution into contact with the membrane of a neuron. Apply gentle suction to form a high-resistance seal (gigaohm seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

-

Voltage or Current Clamp: Clamp the cell at a desired holding potential (voltage-clamp) or inject current to study changes in membrane potential (current-clamp).

-

Drug Application: Apply a selective α7 nAChR agonist like choline locally to the cell soma to evoke a current.[13] After establishing a stable baseline response, co-apply the agonist with MLA to observe the antagonistic effect.[13]

-

Data Recording and Analysis: Record the agonist-evoked currents or changes in membrane potential in the presence and absence of MLA. Analyze the reduction in current amplitude or the change in membrane potential to quantify the effect of MLA.

-

In Vivo Assays

This technique is used to measure the effect of MLA on neurotransmitter levels in specific brain regions of freely moving animals.

-

Materials:

-

Rats or mice

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

MLA citrate

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

-

Procedure:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic apparatus. Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or prefrontal cortex).

-

Recovery: Allow the animal to recover from surgery.

-

Microdialysis: On the day of the experiment, connect the microdialysis probe to a syringe pump and a fraction collector. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer MLA citrate via the desired route (e.g., intraperitoneal injection or through the microdialysis probe).

-

Sample Collection: Continue to collect dialysate samples for a set period after drug administration.

-

Analysis: Analyze the concentration of neurotransmitters (e.g., acetylcholine, dopamine) in the dialysate samples using HPLC with electrochemical detection.

-

These assays are used to assess the effects of MLA on cognitive functions and anxiety-like behaviors.

-

Elevated Plus Maze (EPM):

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure: Administer MLA or vehicle to the animal (typically a mouse or rat) prior to the test. Place the animal in the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).[14][15]

-

Measures: Record the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

-

-

Morris Water Maze (MWM):

-

Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.

-

Procedure: Train the animal to find the hidden platform using spatial cues around the room. After training, administer MLA or vehicle and test the animal's ability to locate the platform.

-

Measures: Record the escape latency (time to find the platform) and the path length. A probe trial, where the platform is removed, is used to assess spatial memory by measuring the time spent in the target quadrant.[16][17]

-

Conclusion

This compound is a powerful and selective antagonist of the α7 nAChR, making it an indispensable tool in neuroscience research. Its use in a variety of in vitro and in vivo experimental paradigms has significantly contributed to our understanding of the role of the α7 nAChR in health and disease. This technical guide provides a comprehensive resource for researchers utilizing MLA, offering detailed protocols and a summary of its key pharmacological properties. Careful consideration of the experimental design and appropriate controls, as outlined in this guide, will ensure the generation of robust and reliable data, furthering our knowledge of the complex cholinergic system.

References

- 1. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. protocols.io [protocols.io]

- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 16. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of Methyllycaconitine Citrate on Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of Methyllycaconitine citrate (MLA), a potent and selective antagonist of the α7 neuronal nicotinic acetylcholine receptor (α7-nAChR). This document summarizes key quantitative data, details experimental methodologies from seminal studies, and illustrates the underlying neuronal signaling pathways.

Core Findings on this compound's In Vivo Activity

This compound is a norditerpenoid alkaloid that readily crosses the blood-brain barrier.[1][2][3] Its primary mechanism of action is the competitive antagonism of α7-nAChRs, which are ligand-gated ion channels permeable to calcium and play a crucial role in various cognitive and neuronal processes.[4][5] MLA's effects have been studied in various animal models, revealing its potential as a neuroprotective agent and a tool for dissecting cholinergic signaling.

Data Presentation: Quantitative Effects of MLA In Vivo

The following tables summarize the quantitative data from key in vivo studies on MLA.

| Parameter | Value | Species | Experimental Context | Reference |

| Binding Affinity (Ki) | 1.4 nM | - | For α7-containing neuronal nicotinic receptors | [6] |

| Behavioral Effects | ||||

| Inhibition of Methamphetamine-Induced Climbing | ~50% | Mouse | Pretreatment with 6 mg/kg MLA (i.p.) | [1] |

| Neurochemical Effects | ||||

| Attenuation of Methamphetamine-Induced Dopamine Depletion | 250 ± 43 fmol/mg | Mouse | Striatal synaptosome dopamine levels after MLA pretreatment | [1] |

| Increase in Hippocampal Glutamate Efflux | Substantial Increase | Rat | Microdialysis studies | [7][8] |

| Physiological Effects | ||||

| Basal Body Temperature | No significant effect (37.0 ± 0.5°C) | Mouse | n=5 | [1] |

| Methamphetamine-Induced Hyperthermia | No significant reduction (38.2 ± 0.4°C) | Mouse | MLA + METH group, n=6 | [1] |

Table 1: Summary of Quantitative In Vivo Data for this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols used in prominent studies on the in vivo effects of MLA.

Methamphetamine-Induced Neurotoxicity Model

This model is used to investigate the neuroprotective effects of MLA against psychostimulant-induced damage.

Animals: Male Swiss Webster mice (25-30 g). Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

Drug Preparation and Administration:

-

This compound (MLA): Dissolved in saline. Administered intraperitoneally (i.p.) at a dose of 6 mg/kg.[9]

-

Methamphetamine (METH): Dissolved in saline. Administered subcutaneously (s.c.) at a dose of 1 mg/kg.[9]

Experimental Procedure:

-

Mice are pretreated with MLA or saline 15 minutes before METH administration.

-

Behavioral assessments, such as climbing behavior, are recorded for 30 minutes post-injection.

-

For neurochemical analysis, animals are sacrificed at various time points (e.g., 72 hours post-treatment).[6]

-

Striatal tissue is dissected for synaptosome preparation and measurement of dopamine uptake or levels.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions.

Surgical Procedure:

-

Rats are anesthetized (e.g., with ketamine/xylazine) and placed in a stereotaxic frame.

-

A guide cannula is implanted, targeting the desired brain region (e.g., hippocampus).

-

The cannula is secured with dental cement, and the animal is allowed to recover for several days.

Microdialysis Protocol:

-

On the day of the experiment, a microdialysis probe (e.g., CMA/10) is inserted through the guide cannula.[10]

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[10][11]

-

After a baseline collection period, MLA is administered (e.g., systemically or through the probe).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and analyzed for neurotransmitter content (e.g., glutamate, dopamine) using high-performance liquid chromatography (HPLC).[10]

In Vivo Electrophysiology for Neuronal Activity

This method is used to assess the effects of MLA on synaptic plasticity and neuronal firing.

Surgical and Recording Procedure:

-

Anesthetized rats are placed in a stereotaxic frame.

-

Recording and stimulating electrodes are implanted in the brain region of interest (e.g., hippocampus).

-

For long-term potentiation (LTP) studies, a baseline synaptic response is established.

-

MLA is administered, and the effects on baseline synaptic transmission and the induction and maintenance of LTP are recorded.[7][8]

-

Recordings can include field excitatory postsynaptic potentials (fEPSPs) or single-unit activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by MLA and a typical experimental workflow for studying its in vivo effects.

MLA's Antagonism of the α7-nAChR Signaling Pathway.

Typical Experimental Workflow for In Vivo MLA Studies.

Discussion and Future Directions

The available data strongly indicate that this compound is a valuable tool for probing the function of α7-nAChRs in complex neuronal signaling. Its ability to modulate neurotransmitter systems and exhibit neuroprotective properties in certain contexts highlights the therapeutic potential of targeting this receptor.[4][6] For instance, the antagonism of α7-nAChRs by MLA has been shown to prevent methamphetamine-induced neurotoxicity, suggesting a role for this receptor in the adverse effects of psychostimulants.[9] Furthermore, low doses of MLA have been found to enhance memory acquisition, indicating a complex, dose-dependent role of α7-nAChR activity in cognitive processes.[7][8]

Future research should focus on elucidating the precise downstream signaling cascades affected by MLA in different brain regions and under various pathological conditions. The interaction between the cholinergic system and other neurotransmitter systems, as modulated by MLA, warrants further investigation. Additionally, the development of novel analogs of MLA with improved pharmacokinetic profiles could lead to new therapeutic strategies for a range of neurological and psychiatric disorders.[12][13] The use of advanced in vivo imaging and electrophysiological techniques will be instrumental in furthering our understanding of the intricate role of α7-nAChRs in neuronal signaling.

References

- 1. Differential signaling induced by α7 nicotinic acetylcholine receptors in hippocampal dentate in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methyllycaconitine- and scopolamine-induced cognitive dysfunction: differential reversal effect by cognition-enhancing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uva.theopenscholar.com [uva.theopenscholar.com]

- 11. benchchem.com [benchchem.com]

- 12. Covalent Trapping of Methyllycaconitine at the α4-α4 Interface of the α4β2 Nicotinic Acetylcholine Receptor: ANTAGONIST BINDING SITE AND MODE OF RECEPTOR INHIBITION REVEALED - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Off-Target Effects of Methyllycaconitine Citrate at High Concentrations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (MLA) citrate is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), making it an invaluable tool in neuroscience research. However, its utility can be compromised at higher concentrations due to interactions with other molecular targets. This technical guide provides an in-depth analysis of the off-target effects of MLA, with a focus on its activity at elevated concentrations. We present a comprehensive summary of its interactions with various nAChR subtypes and other potential off-target proteins, supported by quantitative data from binding and functional assays. Detailed experimental protocols for key assays are provided to enable researchers to rigorously assess the selectivity of MLA in their experimental systems. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of MLA's pharmacological profile.

Introduction

Methyllycaconitine (MLA) is a norditerpenoid alkaloid renowned for its high affinity and selectivity for the α7 nicotinic acetylcholine receptor (nAChR)[1]. This property has established MLA as a critical pharmacological tool for elucidating the physiological and pathological roles of α7 nAChRs. Despite its selectivity at nanomolar concentrations, the use of MLA at higher, micromolar concentrations in vitro and in vivo raises the potential for off-target interactions, which can lead to misinterpretation of experimental results and potential toxicity. Understanding the complete pharmacological profile of MLA, particularly at concentrations exceeding its Ki for α7 nAChRs, is therefore essential for its appropriate use in research and for evaluating its therapeutic potential.

This guide summarizes the known off-target effects of MLA at high concentrations, providing quantitative data on its interactions with other nAChR subtypes and preliminary information on its effects on other classes of ion channels. Detailed methodologies for key experimental assays are also presented to aid in the design and interpretation of studies involving MLA.

Off-Target Profile of Methyllycaconitine Citrate

The off-target profile of MLA is primarily characterized by its interactions with other members of the nAChR family. At concentrations significantly higher than its affinity for the α7 subtype, MLA can bind to and inhibit the function of other neuronal and muscle-type nAChRs.

Nicotinic Acetylcholine Receptor Subtypes

MLA exhibits a concentration-dependent antagonism at several nAChR subtypes. While its potency is highest at the homomeric α7 nAChR, it can also interact with heteromeric neuronal and muscle nAChRs at micromolar concentrations. The binding affinities and functional inhibitory concentrations for various subtypes are summarized in Table 1.

Table 1: Quantitative Data on the Interaction of Methyllycaconitine with Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Species | Assay Type | Radioligand/Agonist | Measured Value (Ki/IC50) | Reference |

| α7 nAChR | Rat Brain | Binding Assay | [125I]α-Bungarotoxin | 1.4 nM (Ki) | [1] |

| Rat Brain | Binding Assay | [3H]Methyllycaconitine | 1.86 nM (Kd) | [2] | |

| Muscle-type nAChR | Frog & Human Muscle | Binding Assay | [125I]α-Bungarotoxin | 10 - 100 µM (Ki) | [1] |

| α4β2 nAChR | Rat Brain | Binding Assay | [3H]Nicotine | ~700 nM (IC50) | |

| α3β2 nAChR | Avian Brain (expressed in oocytes) | Electrophysiology | Acetylcholine | ~80 nM (IC50) | |

| α3β4 nAChR | Rat (expressed in oocytes) | Electrophysiology | Acetylcholine | IC50 in µM range | [3] |

Other Potential Off-Target Effects

Studies have shown that even at high concentrations, MLA has a low affinity for muscarinic acetylcholine receptors (mAChRs). One study reported no significant binding to rat brain mAChRs at a concentration of 100 µM. This suggests that off-target effects mediated by mAChRs are unlikely, even at high concentrations of MLA.

Experimental Protocols

To facilitate the rigorous evaluation of MLA's selectivity and potential off-target effects, detailed protocols for key experimental assays are provided below.

Radioligand Binding Assay for α7 nAChR

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as MLA, for the α7 nAChR in rat brain homogenates using [3H]-Methyllycaconitine as the radioligand.

Materials:

-

Tissue: Whole rat brain or specific regions like the hippocampus.

-

Radioligand: [3H]-Methyllycaconitine ([3H]-MLA), specific activity ~15-30 Ci/mmol.

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific determinant: 1 µM α-Bungarotoxin or 10 µM Nicotine.

-

Test Compound: this compound, dissolved in an appropriate solvent.

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, liquid scintillation counter, scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in 10 volumes of ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.

-

Resuspend the final pellet in binding buffer at a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

To each well of a 96-well plate, add:

-

50 µL of binding buffer (for total binding) or non-specific determinant (for non-specific binding).

-

50 µL of various concentrations of the test compound (MLA).

-

50 µL of [3H]-MLA (final concentration ~1-2 nM).

-

100 µL of the membrane preparation.

-

-

Incubate the plates at room temperature (22-25°C) for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes the use of TEVC to assess the functional antagonism of MLA at a specific nAChR subtype (e.g., α4β2) expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for nAChR subunits (e.g., human α4 and β2).

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5.

-

Agonist: Acetylcholine (ACh).

-

Antagonist: this compound.

-

Equipment: Stereomicroscope, microinjection setup, two-electrode voltage clamp amplifier, data acquisition system, perfusion system.

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

Inject each oocyte with cRNA encoding the desired nAChR subunits (e.g., a 1:1 ratio of α4 and β2 cRNA, ~50 ng total).

-

Incubate the injected oocytes at 16-18°C for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Establish a stable baseline current.

-

-

Functional Assay:

-

To determine the EC50 of the agonist, apply increasing concentrations of ACh and measure the peak inward current response.

-

To assess antagonism, pre-apply a specific concentration of MLA for 2-5 minutes.

-

In the continued presence of MLA, apply the EC50 concentration of ACh and measure the current response.

-

Wash the oocyte with ND96 solution until the response to ACh returns to baseline before testing the next concentration of MLA.

-

-

Data Analysis:

-

Measure the peak current amplitude for each condition.

-

Normalize the current response in the presence of the antagonist to the control response (ACh alone).

-

Plot the percent inhibition against the logarithm of the MLA concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Caption: Workflow for Two-Electrode Voltage Clamp Electrophysiology.

Caption: MLA's On-Target and Off-Target Actions at nAChRs.

Conclusion

This compound is a highly selective antagonist for the α7 nAChR at nanomolar concentrations. However, researchers must exercise caution when using MLA at higher concentrations due to its potential for off-target effects, primarily through interactions with other nAChR subtypes and potentially with voltage-gated sodium channels. The data and protocols presented in this guide are intended to assist researchers in designing experiments that account for these potential off-target interactions and in interpreting their results with greater accuracy. A thorough understanding of MLA's complete pharmacological profile is paramount for its continued and effective use as a tool in neuroscience research and for the assessment of its therapeutic potential.

References

- 1. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methyllycaconitine Citrate: A Technical Guide for Studying Cholinergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine (MLA) citrate is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a key component of the cholinergic system implicated in a variety of neurological processes.[1][2] Derived from the seeds of Delphinium brownii, this norditerpenoid alkaloid has become an indispensable tool for researchers investigating the physiological and pathological roles of α7 nAChRs.[1] Its ability to cross the blood-brain barrier allows for its use in both in vitro and in vivo studies, facilitating the exploration of cholinergic pathways in learning, memory, addiction, and neurodegenerative diseases.[3] This guide provides an in-depth overview of MLA citrate, its biochemical properties, experimental applications, and the methodologies for its use in studying cholinergic signaling.

Mechanism of Action

Methyllycaconitine citrate exerts its effects primarily by acting as a competitive antagonist at the α7 nicotinic acetylcholine receptor.[4] This receptor is a ligand-gated ion channel that, upon binding to its endogenous agonist acetylcholine, allows the influx of cations, leading to neuronal depolarization and downstream signaling events. MLA, by binding to the same site as acetylcholine, prevents the opening of the ion channel, thereby inhibiting cholinergic transmission mediated by α7 nAChRs. While highly selective for the α7 subtype, at higher concentrations, MLA can also interact with other nAChR subtypes, such as α4β2 and α6β2.[2][5]

Quantitative Data: Binding Affinities and Potency

The selectivity and potency of this compound have been characterized across various receptor subtypes and species. The following tables summarize key quantitative data from radioligand binding assays and functional studies.

Table 1: Methyllycaconitine (MLA) Binding Affinities (Ki) for Nicotinic Acetylcholine Receptors

| Receptor Subtype | Preparation | Radioligand | Ki Value | Reference |

| α7 | Rat Brain | [125I]α-bungarotoxin | 1.4 nM | [2][5] |

| α7 | Human K28 Cell Line | [125I]α-bungarotoxin | ~10 nM | [6] |

| General nAChR | Rat Brain | [125I]α-bungarotoxin | ~1 nM | [6] |

| General nAChR | Rat Brain | --INVALID-LINK---nicotine | ~4 µM | [6] |

| Muscle-type nAChR | Human Muscle | Not Specified | ~8 µM | [6] |

| Muscle-type nAChR | Torpedo electric ray | [125I]α-bungarotoxin | ~1 µM | [6] |

| Muscarinic AChR | Rat Brain | [3H]quinuclidinyl benzilate | No affinity at 100 µM | [6] |

Table 2: Methyllycaconitine (MLA) Functional Antagonism (IC50)

| Receptor Subtype | System | Agonist | IC50 Value | Reference |

| α3β2 | Xenopus oocytes | Acetylcholine | ~80 nM | [6] |

| α4β2 | Xenopus oocytes | Acetylcholine | ~700 nM | [6] |

| α7 | Human, expressed in Xenopus oocytes | Acetylcholine | 2 nM | [4] |

Experimental Protocols

Radioligand Binding Assay for α7 nAChR

This protocol is a generalized procedure for determining the binding affinity of this compound to α7 nAChRs in rat brain membranes.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[125I]α-bungarotoxin (radioligand)

-

This compound (competitor)

-

Non-specific binding control (e.g., high concentration of nicotine or unlabeled α-bungarotoxin)

-

Glass fiber filters

-

Scintillation fluid

-

Gamma counter

Procedure:

-

Prepare rat brain membranes by homogenizing the tissue in ice-cold homogenization buffer and centrifuging to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.

-

Resuspend the final membrane pellet in the binding buffer.

-

Set up the binding reaction in tubes containing a fixed concentration of [125I]α-bungarotoxin, the membrane preparation, and varying concentrations of this compound.

-

Include tubes for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).

-

Incubate the tubes at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the Ki value for this compound.

Electrophysiological Recording in Xenopus Oocytes

This protocol describes the use of two-electrode voltage clamp electrophysiology to assess the antagonist activity of MLA at nAChRs expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

Plasmids containing the cDNA for the desired nAChR subunits (e.g., human α7)

-

Collagenase solution

-

Barth's solution (calcium-free and regular)

-

Recording chamber

-

Two-electrode voltage clamp setup

-

Microelectrodes filled with KCl

-

Perfusion system

-

Acetylcholine (agonist)

-

This compound (antagonist)

Procedure:

-

Harvest oocytes from a female Xenopus laevis and defolliculate them by treatment with collagenase in calcium-free Barth's solution.[4]

-

Inject the oocytes with the cRNA of the nAChR subunits of interest and incubate for several days to allow for receptor expression.[4]

-

Place an oocyte in the recording chamber and perfuse with Barth's solution.

-

Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Establish a baseline current by perfusing with Barth's solution.

-

Apply acetylcholine at its EC50 concentration to elicit a control inward current.

-

Wash out the acetylcholine and allow the oocyte to recover.

-

Pre-incubate the oocyte with a specific concentration of this compound for a set period.

-

Co-apply acetylcholine and this compound and record the resulting current.

-

Repeat steps 7-9 with a range of MLA concentrations.

-

Analyze the data to determine the IC50 of MLA by measuring the inhibition of the acetylcholine-evoked current.

In Vivo Behavioral Assessment in Rodents

This protocol outlines a general procedure for investigating the effects of this compound on a specific behavior in mice or rats.

Materials:

-

Laboratory mice or rats

-

This compound

-

Vehicle solution (e.g., saline, DMSO/Tween/saline mixture)[3]

-

Behavioral testing apparatus (e.g., open field arena, elevated plus maze, operant conditioning chamber)

-

Data acquisition and analysis software

Procedure:

-

Acclimate the animals to the housing and testing environment.

-

Dissolve this compound in the appropriate vehicle. A common formulation for intraperitoneal injection is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

-

Divide the animals into experimental groups (e.g., vehicle control, different doses of MLA).

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). Doses can range from 3 to 6 mg/kg.[1][3]

-

After a specified pre-treatment time, place the animal in the behavioral apparatus and record the relevant behavioral parameters.

-

For example, to study the effect of MLA on methamphetamine-induced climbing behavior, administer MLA prior to methamphetamine and record the frequency and duration of climbing.[1][3]

-

Analyze the behavioral data using appropriate statistical methods to compare the different treatment groups.

Signaling Pathways and Experimental Workflows

Caption: Cholinergic signaling at an α7 nAChR synapse and the antagonistic action of MLA.

Caption: A typical workflow for an in vivo behavioral study using MLA.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Methyllycaconitine - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to Methyllycaconitine (MLA) as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyllycaconitine (MLA) is a norditerpenoid alkaloid isolated from Delphinium species (larkspurs) that has emerged as a pivotal research tool in the field of neuropharmacology.[1] Renowned for its high affinity and selectivity as an antagonist for the α7 nicotinic acetylcholine receptor (nAChR), MLA has been instrumental in elucidating the physiological and pathological roles of this specific nAChR subtype. This technical guide provides an in-depth overview of the discovery, history, pharmacological properties, and key experimental applications of MLA, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The journey of Methyllycaconitine from a plant-derived toxin to a sophisticated research tool has been a gradual process marked by key milestones:

-

Early Isolation and Identification: The initial isolation of MLA from Delphinium brownii was reported, but it was John Goodson in 1943 who isolated it in a purer form from Delphinium elatum and assigned its name.[1] For many years, its primary significance was in toxicology, being identified as a principal toxin responsible for livestock poisoning.[1]

-

Elucidation of "Curare-Like" Properties: In 1958, Soviet researchers Kuzovkov and Bocharnikova first noted the "curare-like" properties of MLA, indicating its effects on neuromuscular transmission.[1] This was followed by more detailed pharmacological studies, though a complete and correct understanding of its structure was not established until the early 1980s.[1]

-

Emergence as a Nicotinic Antagonist: The turning point for MLA as a research tool came with the growing understanding of the diversity of nicotinic acetylcholine receptors. Its high affinity for a specific subset of these receptors, later identified as the α7 subtype, made it an invaluable probe for distinguishing between different nAChR populations in the nervous system.

-

Adoption in Modern Neuroscience: The development of radiolabeled MLA ([³H]MLA) further solidified its role in receptor pharmacology, enabling detailed binding studies. Today, MLA is widely used to investigate the role of α7 nAChRs in a variety of physiological processes and disease states, including cognitive function, neuroinflammation, and addiction.

Pharmacological Profile

MLA's utility as a research tool is primarily due to its potent and selective antagonism of α7 nAChRs. It acts as a competitive antagonist at the acetylcholine binding site on these receptors.

Data Presentation: Binding Affinities and Potency

The following table summarizes the quantitative data on the binding affinity (Ki) and inhibitory concentration (IC50) of MLA for various nAChR subtypes. This data highlights the selectivity of MLA for the α7 subtype.

| nAChR Subtype | Preparation | Radioligand | Parameter | Value | Reference |

| α7 | Rat Brain Membranes | [³H]MLA | Kd | 1.86 ± 0.31 nM | [2] |

| α7 | Rat Brain | [¹²⁵I]α-Bungarotoxin | Ki | ~10 nM | |

| α7 | Human α7 nAChRs expressed in Xenopus oocytes | - | IC50 | 2 nM | [3] |

| α3/α6β2β3 * | Rat Striatum and Nucleus Accumbens | [¹²⁵I]α-CTx-MII | Ki | 33 nM | [4] |

| α4β2 | - | - | IC50 | > 1 µM | |

| Muscle-type | - | - | IC50 | > 1 µM |

Note: Values can vary depending on the experimental conditions and preparation.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing MLA.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of MLA for nAChRs.

Objective: To determine the dissociation constant (Kd) of [³H]MLA for α7 nAChRs in rat brain membranes.

Materials:

-

Rat brain tissue (hippocampus or cortex, regions with high α7 nAChR expression)

-

[³H]Methyllycaconitine

-

Unlabeled Methyllycaconitine

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA).

-

Saturation Binding:

-

Set up a series of tubes containing a range of concentrations of [³H]MLA (e.g., 0.1-20 nM).

-

For each concentration, prepare a corresponding tube for determining non-specific binding by adding a high concentration of unlabeled MLA (e.g., 1 µM).

-

Add a constant amount of membrane preparation (e.g., 100-200 µg of protein) to each tube.

-

Incubate the tubes at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration manifold. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the [³H]MLA concentration and use non-linear regression analysis to determine the Kd and Bmax (maximum number of binding sites).

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is used to characterize the functional antagonism of MLA at nAChRs expressed in Xenopus oocytes.

Objective: To determine the IC50 of MLA for inhibiting acetylcholine-induced currents in oocytes expressing human α7 nAChRs.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human α7 nAChR subunit

-

Collagenase solution

-

ND96 recording solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

-

Acetylcholine (ACh)

-

Methyllycaconitine (MLA)

-

Two-electrode voltage clamp setup (amplifier, microelectrodes, perfusion system)

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject oocytes with cRNA encoding the human α7 nAChR subunit. Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

-

Drug Application:

-

Apply a concentration of ACh that elicits a submaximal response (e.g., EC50 concentration).

-

Once a stable baseline response to ACh is established, co-apply ACh with increasing concentrations of MLA.

-

Allow for a washout period between applications to ensure recovery of the receptor response.

-

-

Data Analysis: Measure the peak amplitude of the inward current induced by ACh in the absence and presence of different concentrations of MLA. Plot the percentage of inhibition of the ACh response as a function of the MLA concentration. Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Behavioral Studies

This protocol provides a general framework for investigating the effects of MLA on behavior in animal models.

Objective: To assess the role of α7 nAChRs in a specific behavior (e.g., learning and memory, anxiety) by administering MLA.

Materials:

-

Laboratory animals (e.g., mice or rats)

-

Methyllycaconitine citrate (soluble in saline)

-

Vehicle (e.g., sterile saline)

-

Behavioral testing apparatus (e.g., Morris water maze, elevated plus maze)

-

Data acquisition and analysis software

Procedure:

-

Animal Habituation: Acclimate the animals to the housing and testing environment to reduce stress-related variability.

-

Drug Administration: Administer MLA via an appropriate route (e.g., intraperitoneal injection, subcutaneous injection, or intracerebroventricular infusion). The dose and timing of administration will depend on the specific research question and the pharmacokinetic properties of MLA. A control group should receive the vehicle.

-

Behavioral Testing: Conduct the behavioral test at a predetermined time after drug administration. The choice of behavioral paradigm will depend on the hypothesis being tested. For example:

-

Cognition: Use the Morris water maze or novel object recognition test to assess spatial learning and memory.

-

Anxiety: Use the elevated plus maze or open field test to measure anxiety-like behaviors.

-

-

Data Collection and Analysis: Record the relevant behavioral parameters (e.g., escape latency, time spent in open arms). Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the performance of the MLA-treated group with the control group.

Mandatory Visualizations

Signaling Pathway

Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor (nAChR) and the inhibitory action of Methyllycaconitine (MLA).

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay to determine the affinity of MLA for its receptor.

Experimental Setup: Two-Electrode Voltage Clamp

Caption: Schematic of a two-electrode voltage clamp (TEVC) setup for studying the effects of MLA on nAChRs expressed in Xenopus oocytes.

Structure-Activity Relationships

The intricate structure of MLA is crucial for its high affinity and selectivity. Structure-activity relationship (SAR) studies have revealed several key features:

-

The N-succinimidyl anthranilate ester group: This moiety is critical for high-affinity binding to the α7 nAChR. Modifications or removal of this group significantly reduces potency.

-

The norditerpenoid core: The rigid, polycyclic core of the molecule provides the necessary scaffold to present the key interacting groups in the correct orientation within the receptor's binding pocket.

-

The N-ethyl group on the piperidine ring: Alterations to this group can influence binding affinity and selectivity.

The development of simplified analogs of MLA has been an active area of research, aiming to create more "drug-like" molecules with improved pharmacokinetic properties while retaining the desired pharmacological activity. These studies have further highlighted the importance of specific structural elements for nAChR subtype selectivity.

Conclusion

Methyllycaconitine has proven to be an indispensable tool for the pharmacological dissection of nicotinic acetylcholine receptor function, particularly for the α7 subtype. Its high affinity and selectivity have enabled researchers to probe the roles of these receptors in a wide array of physiological and pathological contexts. This guide has provided a comprehensive overview of MLA, from its historical discovery to its practical application in key experimental paradigms. For researchers and drug development professionals, a thorough understanding of MLA's properties and appropriate experimental use is essential for advancing our knowledge of cholinergic signaling and for the development of novel therapeutics targeting nAChRs.

References

- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity of Methyllycaconitine at α7 Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the binding characteristics of Methyllycaconitine (MLA), a potent norditerpenoid alkaloid, to the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs). MLA is a critical pharmacological tool for studying α7 nAChR function and serves as a lead compound in drug discovery programs targeting these receptors for various neurological and inflammatory disorders.

Introduction

Methyllycaconitine (MLA) is a naturally occurring alkaloid renowned for its high affinity and selectivity as a competitive antagonist of the α7 nAChR.[1][2] The α7 nAChR is a ligand-gated ion channel composed of five identical α7 subunits, which plays a significant role in fast synaptic transmission in the central nervous system.[1][2] Upon activation by agonists like acetylcholine, the channel opens, allowing the influx of cations, primarily Ca²⁺, which triggers various downstream signaling events.[3] MLA exerts its antagonistic effect by binding to the agonist binding site, thereby preventing channel activation.[1][2] Understanding the precise binding affinity and the experimental conditions under which it is measured is crucial for interpreting research findings and for the rational design of novel therapeutics.

Quantitative Binding and Functional Data

The binding affinity (Ki) and functional inhibition (IC50) of MLA at α7 nAChRs have been determined through various experimental paradigms. The data consistently demonstrate a high-affinity interaction in the low nanomolar range.

| Parameter | Value (nM) | Species / Tissue | Radioligand / Agonist | Assay Type | Reference |

| Ki | 1.4 | Neuronal | - | Binding Assay | [4] |

| Kd | 1.86 | Rat Brain Membranes | [³H]MLA | Binding Assay | [5] |

| Ki | 1.8 | Rat Brain Membranes | [³H]MLA vs. α-bungarotoxin | Binding Assay | [5] |

| IC50 | 2 | - | Acetylcholine | Functional Assay | [1][6][7] |

| IC50 | 0.01 µM (10 nM) | Rat Brain Preparations | [¹²⁵I]α-bungarotoxin | Binding Assay | [8] |

Table 1: Summary of reported binding affinity and functional inhibition values for Methyllycaconitine at α7 nAChRs.

MLA also exhibits selectivity for the α7 subtype over other nAChRs, such as the α4β2 and α6β2 subtypes, with which it interacts only at concentrations greater than 40 nM.[4]

Signaling and Inhibition Mechanism

MLA acts as a competitive antagonist at the α7 nAChR. It binds to the orthosteric site where acetylcholine and other agonists normally bind, physically occluding the receptor from activation and subsequent ion channel opening. This blockade prevents the influx of Ca²⁺ and Na⁺ ions, thereby inhibiting downstream cellular responses.

Experimental Protocols

Accurate determination of binding affinity requires robust and well-defined experimental protocols. Below are detailed methodologies for two common approaches: competitive radioligand binding assays and two-electrode voltage clamp electrophysiology.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (MLA) to displace a radiolabeled ligand from the α7 nAChR. The output is an IC50 value, which can be converted to an inhibition constant (Ki).

Workflow Diagram:

Detailed Methodology:

-

Membrane Preparation :

-

Homogenize tissue (e.g., rat hippocampus) or cells expressing α7 nAChRs in ice-cold lysis buffer (e.g., 50mM Tris-HCl, with protease inhibitors).[9]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[9]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes containing the receptors.[9]

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[9]

-

-

Binding Assay Incubation :

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]MLA or [¹²⁵I]α-bungarotoxin), and varying concentrations of unlabeled MLA.[9][10]

-

For determining non-specific binding, use a high concentration of a known α7 ligand (e.g., nicotine or unlabeled α-bungarotoxin).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to reach equilibrium.[9]

-

-

Separation and Quantification :

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[9] This step traps the membranes with bound radioligand while allowing unbound radioligand to pass through.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

-

Dry the filters and place them in scintillation vials with scintillation cocktail.[9]

-

Measure the radioactivity using a scintillation counter.[9]

-

-

Data Analysis :

-

Plot the specific binding (total binding minus non-specific binding) against the logarithm of the MLA concentration.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.[10]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the ability of MLA to inhibit agonist-induced currents in cells (typically Xenopus oocytes) expressing α7 nAChRs.[6][11] It provides a direct measure of the antagonist's effect on receptor function.

Workflow Diagram:

Detailed Methodology:

-

Oocyte Preparation and Expression :

-

Harvest oocytes from a female Xenopus laevis frog.

-

Microinject the oocytes with cRNA encoding the human α7 nAChR subunit.

-

Incubate the injected oocytes in a suitable medium for 2-5 days to allow for the expression and assembly of functional receptors on the cell surface.[2]

-

-

Electrophysiological Recording :

-

Place an oocyte in a recording chamber continuously perfused with a buffer solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with a conducting solution (e.g., 3M KCl).

-

Clamp the oocyte's membrane potential at a holding potential (e.g., -70 mV).

-

Establish a baseline by perfusing the chamber with buffer.

-

-

Drug Application and Measurement :

-

To determine the control response, apply a concentration of an agonist (e.g., 100 µM Acetylcholine) that elicits a half-maximal response (EC50) and record the resulting inward current.[2][6]

-

To measure inhibition, pre-incubate the oocyte with a specific concentration of MLA for a set period (e.g., 2 minutes).[2]

-

During the continued presence of MLA, co-apply the same EC50 concentration of the agonist and record the inhibited current.[2]

-

Repeat this process for a range of MLA concentrations to generate a dose-response curve.

-

-

Data Analysis :

-

Measure the peak amplitude of the inward current for each condition.

-

Normalize the inhibited responses to the control (agonist-only) response.

-

Plot the normalized response against the logarithm of the MLA concentration and fit the data with a non-linear regression model to determine the IC50 value.[11]

-

Conclusion

Methyllycaconitine is a highly potent and selective competitive antagonist for the α7 nicotinic acetylcholine receptor, with a binding affinity (Ki) in the low nanomolar range.[4][5] Its well-characterized pharmacology, established through robust methods like radioligand binding assays and electrophysiology, makes it an indispensable tool for CNS research. The detailed protocols and data presented in this guide provide a comprehensive resource for scientists aiming to study α7 nAChR function or develop novel modulators targeting this important receptor.

References

- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Frontiers | Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections [frontiersin.org]

- 4. Methyllycaconitine citrate | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 5. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Dissolving Methyllycaconitine Citrate for In Vitro Assays

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyllycaconitine (MLA) citrate is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). Due to its high affinity and selectivity, MLA is a critical tool for studying the physiological and pathological roles of α7 nAChRs in the central nervous system and periphery. Proper preparation of MLA citrate solutions is crucial for obtaining accurate and reproducible results in in vitro assays. This document provides a detailed protocol for the dissolution of MLA citrate, information on its physicochemical properties, and guidelines for its use in cell-based assays.

Physicochemical Properties of Methyllycaconitine Citrate

A summary of the key physicochemical properties of MLA citrate is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.

| Property | Value | References |

| Molecular Weight | 874.93 g/mol | [1][2][3] |

| Formula | C₃₇H₅₀N₂O₁₀·C₆H₈O₇ | [1][2][3] |

| Purity | ≥95% (HPLC) | [1][2][3] |

| Appearance | White to yellow solid | [4] |

| Solubility (Water) | Soluble up to 100 mM | [1][2][3] |

| Solubility (DMSO) | Soluble up to 100 mM | [1][2][3] |

| Storage | Store at -20°C | [1][2][3] |

| Ki for α7 nAChR | 1.4 nM | [1][3] |

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of MLA citrate, which can then be diluted to the desired working concentration for in vitro assays. Stock solutions should be prepared in either sterile, purified water or dimethyl sulfoxide (DMSO).

3.1.1. Materials

-

This compound powder

-

Sterile, purified water (e.g., cell culture grade, Milli-Q, or equivalent)

-

Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile, conical polypropylene or glass vials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic bath (optional)

3.1.2. Protocol for 10 mM Aqueous Stock Solution

-

Weighing: Accurately weigh the desired amount of MLA citrate powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.75 mg of MLA citrate (based on a molecular weight of 874.93 g/mol ).

-

Solvent Addition: Add the calculated volume of sterile, purified water to the vial. For the example above, add 1 mL of water.

-

Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication in an ultrasonic bath can be used to aid dissolution[5].

-

Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months[6].

3.1.3. Protocol for 10 mM DMSO Stock Solution

-

Weighing: Accurately weigh the desired amount of MLA citrate powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.75 mg of MLA citrate.

-

Solvent Addition: Add the calculated volume of anhydrous, cell culture grade DMSO to the vial. For the example above, add 1 mL of DMSO.

-

Dissolution: Vortex the solution until the powder is completely dissolved. MLA citrate is highly soluble in DMSO, so this should occur readily.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from moisture[6].

Preparation of Working Solutions for In Vitro Assays

Working solutions should be prepared fresh on the day of the experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer.

Important Considerations for DMSO-based Stock Solutions:

The final concentration of DMSO in the cell culture medium should be kept as low as possible, as DMSO can have cytotoxic effects. It is widely recommended to keep the final DMSO concentration at or below 0.1% (v/v) to minimize its impact on cell viability and function[3]. Some cell lines may tolerate up to 1% DMSO, but this should be determined empirically for your specific cell type and assay[2][7].

Example Dilution Calculation:

To prepare a 10 µM working solution from a 10 mM stock solution:

-

Dilution Factor: 10,000 µM (10 mM) / 10 µM = 1000

-

Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium or assay buffer. This will result in a final DMSO concentration of 0.1% if the stock was prepared in DMSO.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for MLA Citrate Solution Preparation

The following diagram illustrates the general workflow for preparing MLA citrate solutions for use in in vitro experiments.

Caption: Workflow for MLA citrate solution preparation.

Simplified Signaling Pathway of α7 Nicotinic Acetylcholine Receptor

This compound acts as an antagonist at the α7 nicotinic acetylcholine receptor. The binding of an agonist (like acetylcholine or nicotine) to this receptor typically initiates a signaling cascade. The diagram below provides a simplified overview of this pathway.

Caption: Simplified α7 nAChR signaling pathway.

References

- 1. Nicotinic alpha 7 receptors: synaptic options and downstream signaling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Protective Effect of Alpha 7 Nicotinic Acetylcholine Receptor Activation on Critical Illness and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

Application Notes and Protocols for Methyllycaconitine Citrate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of Methyllycaconitine (MLA) citrate, a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), in various cell culture applications.

Introduction

Methyllycaconitine (MLA) citrate is a norditerpenoid alkaloid that acts as a competitive antagonist at α7 nAChRs.[1] Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of these receptors in the central nervous system and other tissues. α7 nAChRs are ligand-gated ion channels that are implicated in a variety of cellular processes, including neuronal survival, inflammation, and proliferation.[2][3] Understanding the effects of MLA in cell culture models is crucial for advancing research in areas such as neurodegenerative diseases, cancer, and inflammatory disorders.

Data Presentation

The following table summarizes the quantitative data for Methyllycaconitine citrate and its analogs in various cell lines and experimental conditions.